Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure comprising a 1-oxaspiro[2.5]octane core (a five-membered oxirane ring fused to a cyclopropane ring) with an ethyl substituent at the C2 position and a methyl ester group.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-11(9(12)13-2)10(14-11)7-5-4-6-8-10/h3-8H2,1-2H3 |
InChI Key |
ULRMOKZTYRLEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to its unique binding properties and stability.
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Substituents
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3)
- Structure : Lacks the ethyl substituent at C2, instead having a hydrogen atom. The ester group is ethyl rather than methyl.
- Implications: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound. This may enhance solubility in non-polar solvents but reduce volatility. Its simpler substituent profile may also simplify synthesis .
Ethyl methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 93904-83-7)
- Structure : Features a methyl group directly attached to the spiro carbon (C1) and an ethyl ester at C2.
- The ethyl ester further modifies solubility and metabolic stability compared to the target compound’s methyl ester .
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1500200-53-2)
- Structure : Substitutes the ethyl group at C2 with a bulkier isopropyl group.
- Implications : Increased steric bulk may hinder interactions in biological systems or reduce crystallinity. The compound was discontinued commercially, suggesting challenges in synthesis or stability .
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 922713-06-2)
- Structure : Contains a butyl group at C2 and an ethyl ester.
- Such modifications are critical in drug design for pharmacokinetic optimization .
Analogues with Modified Oxygen Content
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (CAS 1495959-53-9)
- Structure : Incorporates an additional oxygen atom at C5, forming a 1,5-dioxaspiro system.
- Molecular Formula : C₈H₁₂O₄ (vs. C₉H₁₄O₃ for the target compound).
- Implications : The extra oxygen increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents. This structural change could also alter ring strain and thermal stability .
Comparative Data Table
Biological Activity
Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its biological activity. The compound's molecular formula is , indicating the presence of both ester and ether functional groups, which are crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : Its structure allows it to bind to various receptors, modulating their activity, which could lead to therapeutic effects in conditions such as obesity and diabetes .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted on various derivatives revealed that compounds with similar structures were effective against a range of bacteria and fungi .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .
Case Studies
- Study on Obesity and Diabetes : A study investigating the effects of spirocyclic compounds on metabolic pathways found that this compound significantly reduced body weight in obese models by enhancing fat oxidation and reducing food intake .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, including strains resistant to conventional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate | Spirocyclic | Antimicrobial, Anti-inflammatory |
| Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | Spirocyclic | Moderate antimicrobial effects |
| Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate | Spirocyclic | Potential anti-cancer properties |
Research Applications
This compound is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new treatments for metabolic disorders, infections, and inflammatory diseases.
- Biological Research : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
